molecular formula C12H20O3 B12673504 2-Acetoxy-1,8-cineole, (+)-endo- CAS No. 438619-71-7

2-Acetoxy-1,8-cineole, (+)-endo-

Cat. No.: B12673504
CAS No.: 438619-71-7
M. Wt: 212.28 g/mol
InChI Key: XRKZFZWIYZDOQO-SCVCMEIPSA-N
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Description

2-Acetoxy-1,8-cineole, (+)-endo-, with the CAS Number 72257-53-5 and molecular formula C12H20O3, is a defined stereoisomer of a 1,8-cineole derivative. This compound is a key material for researchers, particularly in the fields of natural product chemistry, flavor and fragrance science, and the study of biochemical transformations. It is identified as a constituent of natural sources like bay laurel, making it a relevant authentic standard and a starting point for the semi-synthesis of novel compounds . The parent molecule, 1,8-cineole (eucalyptol), is extensively documented for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and mucolytic properties . These actions are often linked to the modulation of key signaling pathways like NF-κB and the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β . The 2-acetoxy derivative offered here allows researchers to investigate how specific functionalization, in this case acetylation, influences the bioavailability, metabolic fate, and biological activity profile of the native 1,8-cineole structure. Its described organoleptic properties as a fresh, minty, and eucalyptus-like compound also make it a compound of interest for studies in phytochemistry and the development of specialty flavor and fragrance ingredients . This product is provided as a high-purity chemical for laboratory research applications. It is intended for use in vitro or as an analytical standard. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

438619-71-7

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

[(1S,4R,6S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl] acetate

InChI

InChI=1S/C12H20O3/c1-8(13)14-10-7-9-5-6-12(10,4)15-11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12+/m1/s1

InChI Key

XRKZFZWIYZDOQO-SCVCMEIPSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]2CC[C@@]1(OC2(C)C)C

Canonical SMILES

CC(=O)OC1CC2CCC1(OC2(C)C)C

Origin of Product

United States

Stereochemical Characterization and Enantiomeric Studies of 2 Acetoxy 1,8 Cineole, + Endo

Absolute Configuration Determination and Stereoisomerism

The structure of 2-acetoxy-1,8-cineole, a derivative of the well-known 1,8-cineole, possesses multiple stereocenters, giving rise to several stereoisomers. The core structure is a bicyclic ether, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane, with an acetate (B1210297) group at the C2 position. The designation "endo" refers to the stereochemistry of the acetate group, indicating its orientation relative to the bicyclic ring system.

The absolute configuration of the enantiomer designated as (+)-endo-2-Acetoxy-1,8-cineole has been determined to be (1S,4R,6S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl acetate. leffingwell.comnih.gov This compound belongs to a group of four possible stereoisomers of 2-acetoxy-1,8-cineole, which also includes its enantiomer, (-)-endo-2-acetoxy-1,8-cineole, and the corresponding pair of exo enantiomers. These isomers are diastereomers of each other. The nomenclature can sometimes be complex; for instance, the endo isomer has also been referred to as cis, and the exo isomer as trans, based on the relationship between the acetate group and the ether bridge. acs.org

The determination of the absolute configuration of these and related cineole derivatives has been accomplished through rigorous chemical and spectroscopic methods. A key approach involves the preparation of diastereomeric esters, such as (S)-(+)-O-methylmandelate esters, from the corresponding hydroxy-1,8-cineoles. acs.orgmdpi.com The resulting diastereomers can be separated chromatographically, and their structures are elucidated using proton nuclear magnetic resonance (¹H NMR) spectroscopy, applying Mosher's method to assign the configuration of the asymmetric carbons in the cineole moiety. acs.orgmdpi.com Following determination, the mandelate (B1228975) ester can be reduced with a reagent like lithium aluminum hydride (LiAlH₄) to yield the optically pure alcohol, which is then acetylated to produce the desired optically pure acetoxy-1,8-cineole enantiomer. acs.orgmdpi.com

Table 1: Stereoisomers and Nomenclature of 2-Acetoxy-1,8-cineole This table is interactive. Click on the headers to sort.

Common Name IUPAC Name Absolute Configuration
(+)-endo-2-Acetoxy-1,8-cineole [(1S,4R,6S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl] acetate (1S,4R,6S)
(-)-endo-2-Acetoxy-1,8-cineole [(1R,4S,6R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl] acetate (1R,4S,6R)
(+)-exo-2-Acetoxy-1,8-cineole [(1S,4R,6R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl] acetate (1S,4R,6R)
(-)-exo-2-Acetoxy-1,8-cineole [(1R,4S,6S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl] acetate (1R,4S,6S)

Enantiomeric Purity Analysis in Natural Isolates and Synthetic Products

The enantiomeric composition of 2-acetoxy-1,8-cineole is of significant interest, as it can vary between natural sources and synthetic preparations. Analysis of this composition provides insights into biosynthetic pathways and the stereoselectivity of synthetic methods.

Natural Isolates: A notable natural source of 2-acetoxy-1,8-cineole is the rhizome of greater galangal (Alpinia galanga). nih.govacs.orgnih.gov Detailed analysis of the aroma concentrate from these rhizomes has revealed the presence of multiple stereoisomers of acetoxy-1,8-cineole, each with a specific enantiomeric excess (ee). The enantiomeric purity is determined using chiral gas chromatography (GC) on specialized columns, such as those with cyclodextrin-based stationary phases. acs.org

In one study, the cis-2-acetoxy-1,8-cineole (endo) found in A. galanga was determined to be the pure (1S,4R,6R) isomer, corresponding to a 100% ee. acs.org In contrast, the trans-2-acetoxy-1,8-cineole (exo) was found to have a 63.5% ee in favor of the (1R,4S,6R) isomer. acs.org This demonstrates the high stereospecificity of the enzymatic processes within the plant that produce these compounds.

Synthetic Products: The production of enantiomerically pure acetoxy-1,8-cineoles is a key objective for research into their specific properties. Chemical synthesis, as described previously, can yield optically pure isomers from resolved precursors. acs.org

Furthermore, biotechnological methods have proven effective. Microbial resolution of racemic mixtures offers a powerful route to enantiomerically pure compounds. For instance, the racemic mixture of endo-2-acetoxy-1,8-cineole can be resolved using the fungus Glomerella cingulata. leffingwell.com This microbial process can quantitatively yield (+)-endo-2-acetoxy-1,8-cineole with an enantiomeric excess of 100%, alongside the hydrolyzed (-)-endo-2-hydroxy-1,8-cineole. leffingwell.com This highlights the ability of microbial enzymes to selectively process one enantiomer over the other, providing an efficient method for chiral separation.

**Table 2: Enantiomeric Excess (% ee) of Acetoxy-1,8-cineole Isomers in Alpinia galanga*** *This table is interactive. Click on the headers to sort.

Isomer Configuration of Major Enantiomer Enantiomeric Excess (% ee) Reference
cis-2-Acetoxy-1,8-cineole (endo) (1S,4R,6R) 100 acs.org
trans-2-Acetoxy-1,8-cineole (exo) (1R,4S,6R) 63.5 acs.org
trans-3-Acetoxy-1,8-cineole (1R,4S,5S) 93.9 acs.org
cis-3-Acetoxy-1,8-cineole (1S,4R,5S) 19.4 acs.org

Chiral Discrimination in Non-Human Biological Systems

The chirality of a molecule is fundamentally important in its interaction with biological systems, as receptors, enzymes, and other biological macromolecules are themselves chiral. This principle of chiral discrimination is well-documented in insect olfaction, where different enantiomers of a pheromone or other semiochemical can elicit vastly different or even opposing behavioral responses. nih.gov

While specific electrophysiological or behavioral studies detailing the response of non-human organisms, such as insects, to the individual enantiomers of (+)-endo-2-acetoxy-1,8-cineole are not extensively documented, strong evidence for chiral discrimination comes from sensory analysis. Gas chromatography-sniffing (GC-sniffing) has been used to evaluate the aroma characteristics of the separated enantiomers. acs.orgleffingwell.com These studies reveal distinct odor profiles, which is a direct result of differential interaction with human olfactory receptors. For instance, (+)-endo-2-acetoxy-1,8-cineole is described as having a sharp, fruity, and sweet odor. leffingwell.com In contrast, its corresponding trans isomer, (1R,4S,6R)-2-acetoxy-1,8-cineole, which is also found in A. galanga, has a woody, A. galanga-like aroma. acs.org

This differentiation in odor perception strongly suggests that olfactory receptors can distinguish between these stereoisomers. It is highly probable that the sophisticated olfactory systems of insects, which rely on specific ligand-receptor binding to locate food sources, mates, and oviposition sites, would also be capable of discriminating between these chiral molecules. researchgate.net The plant Alpinia galanga, a natural source of these compounds, has been shown to produce volatiles with insecticidal and repellent properties against various pest insects, including termites and the fall armyworm (Spodoptera frugiperda). mdpi.com This ecological context implies that the specific stereochemistry of its volatile constituents, including (+)-endo-2-acetoxy-1,8-cineole, may play a role in these plant-insect interactions, even if the activity is often attributed to more abundant components like 1,8-cineole in broader studies. researchgate.net The differing biological activities of enantiomers is a critical consideration, as one enantiomer may be active while the other is inactive or even inhibitory. nih.gov

Advanced Analytical Methodologies for 2 Acetoxy 1,8 Cineole, + Endo

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to isolating and identifying (+)-endo-2-Acetoxy-1,8-cineole from complex mixtures, such as essential oils or metabolic samples. The choice of technique depends on the analytical goal, whether it is general identification, enantiomeric purity assessment, or quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile compounds like 2-acetoxy-1,8-cineole. The technique separates compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.

For the isomers of acetoxy-1,8-cineole, identification is typically confirmed by comparing their gas chromatographic retention indices and mass spectra with those of synthesized reference compounds. acs.org While specific retention indices for the (+)-endo isomer on various columns are not broadly published, the methodology relies on this comparative analysis for positive identification. The compound has a molecular formula of C₁₂H₂₀O₃ and a molecular weight of 212.28 g/mol . nih.gov The mass spectrometer fragments the molecule into a characteristic pattern, which serves as a chemical fingerprint.

Chiral Gas Chromatography (GC) for Enantiomeric Separation

Standard GC columns cannot distinguish between enantiomers. To separate the (+)-endo form of 2-acetoxy-1,8-cineole from its (-)-endo enantiomer, chiral gas chromatography is required. gcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and thus, separation.

The most effective CSPs for separating chiral metabolites of 1,8-cineole are based on derivatized cyclodextrins. nih.gov Stationary phases such as β- or γ-cyclodextrins bonded to a polysiloxane backbone are used to achieve enantiomeric resolution. nih.govnih.gov The separation mechanism involves the formation of temporary, diastereomeric inclusion complexes between the chiral analyte and the cyclodextrin cavity, with the stability of these complexes differing for each enantiomer. gcms.cz The successful separation of various chiral 1,8-cineole metabolites has been demonstrated using different β- and γ-cyclodextrin-based capillaries, validating this approach for resolving specific enantiomers like (+)-endo-2-Acetoxy-1,8-cineole. nih.gov

High Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the analysis and quantification of compounds in complex mixtures. While a specific validated HPTLC method for 2-acetoxy-1,8-cineole is not widely documented, methods developed for its parent compound, 1,8-cineole, provide a strong basis for methodology development.

For 1,8-cineole, analysis is typically performed on silica gel 60 F₂₅₄ plates. phcogres.comnih.gov A well-resolved band for 1,8-cineole can be achieved with a mobile phase such as Toluene:Ethyl acetate (B1210297):Methanol:Formic acid (9:0.5:0.5:0.5), yielding an Rƒ value of 0.52. phcogres.comnih.gov Another system uses light petroleum-chloroform (70:30) as the mobile phase. researchgate.net Visualization is often accomplished by spraying with anisaldehyde-sulfuric acid reagent followed by heating. phcogres.comnih.gov Given that (+)-endo-2-Acetoxy-1,8-cineole is more polar than 1,8-cineole due to the acetate group, its Rƒ value would be expected to be lower on the same silica gel system.

ParameterDetailsSource(s)
Stationary Phase HPTLC plates pre-coated with silica gel 60 F₂₅₄ phcogres.comnih.gov
Mobile Phase Toluene:Ethyl acetate:Methanol:Formic acid (9:0.5:0.5:0.5) phcogres.comnih.gov
Rƒ Value (1,8-cineole) 0.52 phcogres.comnih.gov
Visualization Anisaldehyde-sulfuric acid reagent followed by heating phcogres.comnih.gov

This table presents a validated method for the parent compound, 1,8-cineole, which serves as a basis for analyzing its derivatives.

Spectroscopic Characterization Techniques

Following separation, spectroscopic techniques are essential for the unambiguous structural confirmation of (+)-endo-2-Acetoxy-1,8-cineole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most definitive method for determining the precise structure and stereochemistry of a molecule. For endo-2-acetoxy-1,8-cineole (the racemic mixture containing the (+)-endo isomer), detailed ¹H and ¹³C NMR data have been established through analysis of synthesized standards. acs.org The 'endo' configuration in this bicyclic system is synonymous with the 'cis' configuration relative to the ether bridge. The NMR spectra of the (+) and (-) enantiomers are identical in a non-chiral solvent.

¹H NMR Data: The proton NMR spectrum shows characteristic signals, including a doublet of doublets for the proton at the C-2 position (where the acetate group is attached) at approximately 4.68 ppm. acs.org The three methyl groups attached to the cineole core and the methyl group of the acetate moiety appear as distinct singlets. acs.org

¹³C NMR Data: The carbon NMR spectrum provides further structural confirmation, with the C-2 carbon appearing at around 72.8 ppm and the carbonyl carbon of the acetate group resonating at 171.1 ppm. acs.org

¹H NMR (270 MHz, CDCl₃) ¹³C NMR (67.8 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
1.05 (3H, s)Me-7
1.27 (3H, s)H-9
1.29 (3H, s)Me-10
1.36-2.17 (7H, m)H-3, 4, 5, 6
2.10 (3H, s)H-12 (CH₃-COO)
4.68 (1H, dd, J=3.3, 9.9 Hz)H-2
Data sourced from Mori et al., 1997. acs.org Carbon numbering refers to the systematic IUPAC name.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-acetoxy-1,8-cineole, electron ionization (EI) mass spectrometry shows a very weak or absent molecular ion peak (M⁺) at m/z 212, which is characteristic of many terpene derivatives. acs.orgnist.gov

The fragmentation pattern is highly informative. A key fragmentation is the loss of acetic acid (60 Da) from the molecular ion, leading to a significant peak at m/z 152. acs.org The base peak in the spectrum is typically observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. acs.org Other significant fragments provide further evidence for the cineole backbone.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Possible Fragment Ion
1701[M - C₃H₆]⁺
15210[M - CH₃COOH]⁺
13715[M - CH₃COOH - CH₃]⁺
10940[C₈H₁₃]⁺
9335[C₇H₉]⁺
8145[C₆H₉]⁺
43100[CH₃CO]⁺
Data sourced from Mori et al., 1997. acs.org

Biological Activities and Molecular Mechanisms of 2 Acetoxy 1,8 Cineole, + Endo in Vitro and Cellular Studies

Antimicrobial Activity against Microbial Species (In Vitro Investigations)

In contrast to the lack of data in cancer cell lines, the antimicrobial properties of esters of 2-endo-hydroxy-1,8-cineole (B1236612) have been the subject of targeted investigation. A key study synthesized fourteen alkyl esters of 2-endo-hydroxy-1,8-cineole, including the acetate (B1210297) form, and evaluated their activity against several bacterial species. acs.orgnih.gov

Antibacterial Effects and Mechanisms

Research has demonstrated that esters of 2-endo-hydroxy-1,8-cineole possess antibacterial properties. A study by Miyazawa and colleagues in 2002 systematically evaluated a series of these esters against both Gram-positive and Gram-negative bacteria. acs.orgnih.govacs.org The investigation utilized a broth dilution method to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these compounds.

The results indicated that the antibacterial activity was influenced by the nature of the alkyl ester group. acs.orgnih.gov Among the fourteen esters tested, which included acetate, propionate (B1217596), isobutyrate, and others, the tert-butyl acetate of 2-endo-hydroxy-1,8-cineole exhibited the most potent antimicrobial and bactericidal effects against all tested bacteria. nih.govacs.org This suggests that the steric and electronic properties of the ester group are critical determinants of its antibacterial efficacy.

The study tested the compounds against Staphylococcus aureus (a Gram-positive bacterium), Escherichia coli, and Pseudomonas fluorescens (Gram-negative bacteria). acs.org The findings from this research are summarized in the table below, highlighting the activity of various esters of 2-endo-hydroxy-1,8-cineole.

Table 1: Antibacterial Activity of 2-endo-Hydroxy-1,8-cineole Esters

Ester Compound Test Bacteria Minimum Inhibitory Concentration (MIC) (µg/mL) Minimum Bactericidal Concentration (MBC) (µg/mL)
Acetate Staphylococcus aureus>1000>1000
Escherichia coli>1000>1000
Pseudomonas fluorescens>1000>1000
Propionate Staphylococcus aureus1000>1000
Escherichia coli>1000>1000
Pseudomonas fluorescens>1000>1000
Isobutyrate Staphylococcus aureus5001000
Escherichia coli1000>1000
Pseudomonas fluorescens>1000>1000
tert-Butyl acetate Staphylococcus aureus125250
Escherichia coli250500
Pseudomonas fluorescens500500

Data sourced from Miyazawa et al., 2002. nih.govacs.org

Antifungal Effects and Mechanisms

Current scientific literature lacks specific studies on the antifungal effects and mechanisms of (+)-endo-2-Acetoxy-1,8-cineole. While the parent compound, 1,8-cineole, has demonstrated antifungal properties against various fungi, including Candida albicans and Aspergillus species, these findings cannot be directly extrapolated to its acetoxy derivative. nih.govmdpi.comnih.govresearchgate.net

Antiviral Effects and Mechanisms

There is no specific research available in the current scientific literature regarding the antiviral effects and potential mechanisms of action for (+)-endo-2-Acetoxy-1,8-cineole. Studies on the antiviral properties of 1,8-cineole exist, but this data does not extend to its esters. nih.gov

Anti-inflammatory Modulatory Mechanisms at the Cellular Level

Detailed research specifically investigating the anti-inflammatory mechanisms of (+)-endo-2-acetoxy-1,8-cineole at a cellular level is currently lacking in published scientific literature. While its parent compound, 1,8-cineole, is well-documented as a potent anti-inflammatory agent, the influence of the acetoxy group at the 2-endo position on these activities has not been specifically elucidated.

Inhibition of Cytokine Release and Gene Expression

There is no direct scientific evidence available to confirm or deny the ability of (+)-endo-2-acetoxy-1,8-cineole to inhibit the release of pro-inflammatory cytokines or modulate their gene expression. Studies on 1,8-cineole have demonstrated significant inhibition of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in various in vitro models, including human lymphocytes and monocytes. nih.govnih.gov However, it is not scientifically sound to extrapolate these findings to its acetylated derivative without specific investigation.

Suppression of Arachidonic Acid Metabolism Pathways

Similarly, the effect of (+)-endo-2-acetoxy-1,8-cineole on the arachidonic acid cascade remains uninvestigated. The parent compound, 1,8-cineole, has been shown to inhibit the production of leukotriene B4 and thromboxane (B8750289) B2, which are critical mediators of inflammation derived from arachidonic acid metabolism. nih.gov The presence and influence of the acetyl group on this specific biochemical pathway for (+)-endo-2-acetoxy-1,8-cineole are yet to be determined.

Impact on Immune Cell Functions and Associated Signaling

The direct impact of (+)-endo-2-acetoxy-1,8-cineole on the functions of immune cells, such as monocytes, lymphocytes, and neutrophils, and their associated signaling pathways has not been a subject of specific scientific inquiry. Research on 1,8-cineole has revealed its ability to modulate immune cell responses, including the inhibition of pro-inflammatory cytokine production and effects on immune cell subsets. nih.gov However, the role of the acetylated form in these processes is unknown.

Herbicide Potential and Allelopathic Interactions in Plant Systems

While 1,8-cineole is widely recognized for its potent herbicidal and allelopathic properties, the specific potential of (+)-endo-2-acetoxy-1,8-cineole in this regard is not documented. nih.govresearchgate.net Studies have shown that derivatives of 1,8-cineole can exhibit significant herbicidal activity, in some cases even greater than the parent compound. nih.gov However, without specific studies on the (+)-endo-2-acetoxy derivative, its efficacy as a herbicide or its role in allelopathic interactions remains speculative.

Structure Activity Relationships Sar of 2 Acetoxy 1,8 Cineole, + Endo Derivatives

Influence of the Acetoxy Moiety on Biological Activity Profiles

The introduction of an acetoxy group to the 1,8-cineole scaffold, creating 2-acetoxy-1,8-cineole, significantly modulates its biological activity. While the parent compound, 1,8-cineole, exhibits a broad range of activities, including antimicrobial and anti-inflammatory effects, the addition of the acetoxy moiety can enhance or alter these properties. researchgate.netnih.gov

Stereochemical Influences on Bioactivity and Receptor Interactions

Stereochemistry plays a pivotal role in the biological activity of 2-acetoxy-1,8-cineole derivatives. The specific spatial arrangement of atoms, particularly the endo- configuration of the acetoxy group in (+)-endo-2-acetoxy-1,8-cineole, is crucial for its interaction with biological receptors. nih.govleffingwell.com

Importance of Oxygenated Group Position and Number for Antimicrobial Efficacy

The antimicrobial efficacy of 1,8-cineole derivatives is strongly dependent on the position and number of oxygenated functional groups on the cineole framework. researchgate.net SAR studies have revealed that a minimum number of oxygen atoms and specific interatomic distances between these groups are necessary for significant antibacterial activity. researchgate.net

CompoundFunctional GroupsAntibacterial Activity
1,8-CineoleEtherModerate
2-endo-hydroxy-1,8-cineole (B1236612)Ether, HydroxylActive against certain bacteria
(+)-endo-2-acetoxy-1,8-cineoleEther, AcetoxyDemonstrates antibacterial properties
Highly oxygenated 1,8-cineole derivativesMultiple (hydroxyl, keto, lactone)Significant activity, particularly with ≥3 oxygen atoms

Systematic Exploration of Functional Group Modifications and their Bioactivity Consequences

Systematic modification of the functional groups on the 1,8-cineole scaffold is a key strategy for exploring and optimizing its biological activities. This involves the synthesis and evaluation of a wide range of derivatives with varied substituents to establish clear SAR trends.

The transformation of the hydroxyl group in hydroxy-1,8-cineoles to an acetoxy group is a prime example of such a modification. This change can impact the compound's polarity, hydrogen bonding capacity, and metabolic stability, all of which can have profound consequences for its bioactivity. nih.gov For instance, the conversion of a hydroxyl to an acetoxy group can alter the molecule's interaction with bacterial cell membranes or specific enzymes. nih.gov

Further modifications could involve changing the ester group itself (e.g., from acetate (B1210297) to propionate (B1217596) or benzoate) to fine-tune the lipophilicity and steric properties of the molecule. Additionally, the introduction of other functional groups at different positions on the cineole ring system can lead to new derivatives with potentially enhanced or novel biological activities. These systematic explorations are crucial for the development of more potent and selective therapeutic agents based on the 1,8-cineole template.

Enzymatic Transformations and Metabolic Pathways of 2 Acetoxy 1,8 Cineole, + Endo in Biological Systems Excluding Human Metabolism

Cytochrome P450 Monooxygenase Systems in Microbial and Animal Metabolism

Cytochrome P450 (CYP) monooxygenases are central to the detoxification and metabolism of 1,8-cineole and its derivatives in both animals and microbes. These heme-thiolate proteins catalyze the introduction of an oxygen atom into the non-activated C-H bonds of the cineole ring, a critical step that increases water solubility and facilitates excretion. The efficiency and regioselectivity of these enzymes are key determinants of an organism's ability to tolerate dietary monoterpenes.

In specialist folivores such as the koala (Phascolarctos cinereus) and the common brushtail possum (Trichosurus vulpecula), which consume large quantities of eucalyptus leaves, the liver microsomal P450 systems are highly adapted for terpene metabolism. Studies comparing these marsupials with rats show a significantly higher intrinsic clearance of 1,8-cineole in the koala and possum, indicating a more efficient metabolic capacity.

Microbial systems also possess robust P450-dependent pathways for cineole degradation. Bacteria isolated from environments rich in eucalyptus residues, such as Sphingobium yanoikuyae and Rhodococcus sp., utilize P450 enzymes to initiate the breakdown of the stable ether structure of 1,8-cineole, allowing them to use it as a carbon source. nih.govresearchgate.net

The hydroxylation of the cineole scaffold by P450 enzymes is characterized by notable regioselectivity and stereoselectivity, which vary between species and specific P450 isoforms. This specificity dictates the profile of metabolites produced.

Animal Metabolism: In the brushtail possum, P450 enzymes, particularly the CYP3A subfamily, exhibit a preference for hydroxylating the C9 methyl group, leading to the formation of 9-hydroxycineole as a major initial metabolite. Hydroxylation also occurs at the C7 and C3 positions. In contrast, the metabolism in rats primarily yields 2-exo-hydroxy-1,8-cineole (B1238311). This highlights how different species have evolved distinct P450 enzymes that orient the substrate differently within their active sites.

Microbial Metabolism: Microbial P450s demonstrate distinct regioselectivity. For instance, P450cin (CYP176A1) from Citrobacter braakii hydroxylates 1,8-cineole at the C2 position with a preference for the endo position. In contrast, P450 enzymes from Sphingobium yanoikuyae B2 hydroxylate 1,8-cineole in a different orientation, producing (1S)-2α-hydroxy-1,8-cineole or (1R)-6α-hydroxy-1,8-cineole. nih.gov A Rhodococcus species has been shown to produce a mixture of 2-endo-hydroxy-1,8-cineole (B1236612), 2-exo-hydroxy-1,8-cineole, and 2-oxo-1,8-cineole, indicating hydroxylation at the C2 position followed by oxidation. researchgate.net

Specific P450 isoforms responsible for the hydroxylation of 1,8-cineole have been identified and characterized in microbial systems. The bacterium Sphingobium yanoikuyae B2, which can mineralize 1,8-cineole, possesses several relevant P450 enzymes. nih.gov

Three key isoforms, CYP101J2, CYP101J3, and CYP101J4, have been isolated from this strain. nih.govnih.gov These enzymes belong to the CYP101 family and are crucial for the initial steps of cineole degradation in this organism. When expressed in Escherichia coli, all three P450s were shown to hydroxylate 1,8-cineole. nih.gov The hydroxylation is highly regioselective, targeting the C2 or C6 position. nih.gov Specifically, the transformation catalyzed by CYP101J2 has been confirmed through X-ray crystal analysis to yield (1S)-2α-hydroxy-1,8-cineole. nih.gov These enzymes share less than 30% amino acid sequence identity with P450cin (CYP176A1) from Citrobacter braakii and hydroxylate the substrate with a different stereochemical outcome, expanding the known enzymatic tools for cineole modification. nih.gov

Other Enzymatic Pathways (e.g., Esterases, Oxidoreductases)

While cytochrome P450s are central to phase I metabolism, other enzyme classes are indispensable for the complete biotransformation of (+)-endo-2-acetoxy-1,8-cineole.

Esterases: The primary metabolic step for (+)-endo-2-acetoxy-1,8-cineole is its hydrolysis into (+)-endo-2-hydroxy-1,8-cineole and acetic acid. This reaction is catalyzed by non-specific esterases present in various tissues and microorganisms. The microbial resolution of racemic 2-endo-acetoxy-1,8-cineole by the fungus Glomerella cingulata to produce enantiomerically pure (-)-2-endo-hydroxy-1,8-cineole provides direct evidence of this enzymatic activity. leffingwell.com

Oxidoreductases: Following the initial P450-mediated hydroxylation of the cineole ring, the resulting hydroxylated metabolites can undergo further oxidation. Alcohol dehydrogenases and aldehyde dehydrogenases, types of oxidoreductases, catalyze the conversion of hydroxycineoles (e.g., 7-hydroxycineole, 9-hydroxycineole) into their corresponding carboxylic acids (cineolic acids). In organisms like the koala, this process is extensive, leading to the formation of di-oxidized metabolites such as hydroxycineolic acids and even dicineolic acids. nih.gov The conversion of 2-hydroxy-1,8-cineole to 2-oxo-1,8-cineole in microbial systems is another example of a reaction mediated by an oxidoreductase. researchgate.net

Identification and Characterization of Key Metabolites in Non-Human Organisms (e.g., Koala, Brushtail Possum, Microbial Systems)

The metabolic pathways in different organisms lead to a diverse array of metabolites derived from the cineole core. The extent of oxidation often reflects the organism's level of dietary specialization.

Koala: As a specialist feeder, the koala exhibits extensive oxidation of 1,8-cineole, minimizing the need for conjugation. The metabolite profile is dominated by highly oxidized compounds.

Table 1: Key Metabolites of 1,8-Cineole Identified in the Male Koala

Metabolite CategorySpecific MetaboliteRelative Abundance
Hydroxycineoles 7-HydroxycineoleMinor
9-HydroxycineoleMinor
Cineolic Acids 7-Cineolic acidMinor
9-Cineolic acidMinor
Hydroxycineolic Acids 7-Hydroxy-9-cineolic acidMajor (77% of recovered dose)
9-Hydroxy-7-cineolic acidPresent
Dicineolic Acids 7,9-Dicineolic acidSignificant (~10% of recovered dose)

Brushtail Possum: This generalist herbivore displays a more complex metabolite pattern with a greater number of identified metabolites compared to the koala. While oxidation is significant, conjugation also plays a more prominent role.

Table 2: Categories of 1,8-Cineole Metabolites in the Brushtail Possum

Metabolite CategoryNumber of Metabolites Identified
Hydroxycineoles 3
Cineolic Acids 2
Dihydroxycineoles 3
Hydroxycineolic Acids 11

Microbial Systems: Microbial biotransformation typically involves initial hydroxylation followed by oxidation, yielding valuable chiral synthons.

Table 3: Key Metabolites of 1,8-Cineole from Microbial Biotransformation

Microbial SpeciesMetabolite(s)
Rhodococcus sp.2-endo-hydroxy-1,8-cineole, 2-exo-hydroxy-1,8-cineole, 2-oxo-1,8-cineole
Sphingobium yanoikuyae B2(1S)-2α-hydroxy-1,8-cineole / (1R)-6α-hydroxy-1,8-cineole

Characterization of Conjugation Pathways in Non-Human Models (e.g., Glucuronidation)

Conjugation is a phase II metabolic process that attaches polar endogenous molecules to xenobiotics or their metabolites, further increasing their water solubility and facilitating their rapid elimination. The most common conjugation pathway for cineole metabolites is glucuronidation, which involves the enzyme UDP-glucuronosyltransferase (UGT).

In the brushtail possum, conjugation with glucuronic acid is a significant pathway, particularly for the less polar metabolites. An inverse relationship exists between the polarity of a metabolite and the extent of its conjugation. The hydroxycineoles, being the least polar metabolites, are extensively conjugated (41-82%). In contrast, the highly polar hydroxycineolic acids, which are the most abundant excretory products, undergo minimal conjugation.

This is in stark contrast to the koala, where conjugation is not a primary detoxification strategy. Significant conjugation in the koala only occurs with four of the minor, less oxidized alcohol and carboxylic acid metabolites. This suggests that the koala relies almost entirely on extensive oxidation to detoxify and eliminate 1,8-cineole and its derivatives.

Future Directions and Research Challenges in 2 Acetoxy 1,8 Cineole, + Endo Research

Elucidation of Undiscovered Biosynthetic and Biotransformation Pathways

A significant hurdle in the comprehensive understanding of (+)-endo-2-acetoxy-1,8-cineole is the incomplete picture of its natural formation. While the biosynthesis of its precursor, 1,8-cineole, is known to involve enzymes like 1,8-cineole synthase (CinS) from geranyl diphosphate (B83284), the specific enzymatic processes leading to the endo-acetylation at the C-2 position remain to be identified. ynu.edu.cnwikipedia.org

Future research should prioritize the discovery and characterization of the acetyltransferase(s) responsible for this specific esterification in plants. Investigating the substrate specificity of these enzymes will be crucial to understanding why the (+)-endo isomer is preferentially formed. Furthermore, exploring the biotransformation of 1,8-cineole by various microorganisms could reveal novel pathways for the production of 2-acetoxy-1,8-cineole and its analogues. Studies on the biotransformation of 1,8-cineole have already identified hydroxylated derivatives, suggesting that microbial systems could be engineered or discovered to perform the subsequent acetylation. researchgate.net

Key Research Questions:

What specific acetyltransferase enzyme in Alpinia galanga and other producing organisms is responsible for the synthesis of (+)-endo-2-acetoxy-1,8-cineole?

What are the kinetic properties and substrate specificity of this enzyme?

Can microbial biotransformation be a viable route for the production of this compound, and what are the key enzymes involved in such pathways?

Comprehensive Investigation of Molecular Targets and Intracellular Signaling Cascades

The biological activities of (+)-endo-2-acetoxy-1,8-cineole are likely linked to its interaction with specific molecular targets, thereby modulating intracellular signaling cascades. Research on its parent compound, 1,8-cineole, has revealed interactions with key inflammatory and antioxidant pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and activation of the Nrf2/Keap1 pathway. researchgate.netresearchgate.net Molecular docking studies have also suggested that 1,8-cineole can bind to targets like peroxisome proliferator-activated receptor-gamma (PPARγ) and cyclooxygenase-2 (COX-2). nih.govresearchgate.netresearchgate.netmdpi.com

A crucial future direction is to determine whether (+)-endo-2-acetoxy-1,8-cineole interacts with the same targets as 1,8-cineole and if the acetate (B1210297) group modifies its binding affinity and subsequent biological response. It is plausible that the ester functionality could influence its pharmacokinetic profile and ability to cross cellular membranes, potentially leading to different or enhanced effects.

Advanced techniques such as molecular docking, proteomics, and transcriptomics should be employed to identify the direct binding partners of (+)-endo-2-acetoxy-1,8-cineole and to map the downstream signaling pathways it affects. For instance, investigating its impact on key inflammatory signaling pathways like the MAPK/ERK and PI3K/Akt pathways, which are known to be modulated by 1,8-cineole, would be a valuable starting point. researchgate.netnih.govmdpi.com

Potential Molecular Targets for Investigation:

Target Class Specific Examples Potential Effect
Transcription Factors NF-κB, PPARγ, Nrf2 Anti-inflammatory, Antioxidant
Enzymes COX-2, 5-LOX, Cytochrome P450 Anti-inflammatory
Ion Channels P2X receptors Neuromodulatory

Development of Novel Synthetic and Biocatalytic Strategies for Enantiomerically Pure Analogues

The development of efficient and stereoselective synthetic routes to (+)-endo-2-acetoxy-1,8-cineole and its analogues is paramount for enabling extensive biological evaluation and potential commercialization. While chemical synthesis can provide access to this molecule, achieving high enantiomeric purity often presents a challenge.

Chemoenzymatic and biocatalytic approaches offer promising alternatives for the stereoselective synthesis of chiral compounds. cabidigitallibrary.orgnih.govresearchgate.netnih.gov The use of enzymes such as lipases and esterases for the kinetic resolution of racemic mixtures or for the stereoselective acylation of a prochiral precursor, 2-hydroxy-1,8-cineole, could be a highly effective strategy. nih.govgoogle.com For instance, research has shown that biocatalytic esterification can enhance the biological activity of terpene alcohols. nih.gov

Future research should focus on screening and engineering enzymes with high selectivity and efficiency for the production of (+)-endo-2-acetoxy-1,8-cineole. The development of one-pot multi-enzyme cascade reactions could further streamline the synthesis, making it more economically and environmentally friendly. acs.org

Potential Synthetic Strategies:

Strategy Description Key Advantages
Asymmetric Chemical Synthesis Use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. High purity of the target enantiomer.
Biocatalytic Resolution Enzymatic separation of a racemic mixture of 2-acetoxy-1,8-cineole. Can be highly stereoselective.
Enzymatic Acylation Stereoselective acylation of 2-hydroxy-1,8-cineole using a lipase (B570770) or esterase. Potentially high yields of the desired enantiomer.

| Whole-cell Biotransformation | Use of engineered microorganisms to convert a simple starting material into the target compound. | Can perform multiple reaction steps in a single pot. |

Advanced Stereochemical and Conformational Analyses in Complex Biological Matrices

The three-dimensional structure and conformational dynamics of (+)-endo-2-acetoxy-1,8-cineole are critical determinants of its biological activity. Understanding how this molecule behaves in complex biological environments, such as within a cell membrane or at the active site of an enzyme, is a significant research challenge.

Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy in combination with computational modeling, are powerful tools for conformational analysis. nih.govnih.govresearchgate.netfigshare.com These methods can provide insights into the preferred conformations of the molecule in solution and how these might change upon interaction with biological macromolecules. The study of metabolites of 1,8-cineole in human milk has already demonstrated the feasibility of stereochemical analysis in complex biological fluids. nih.gov

Future work should involve detailed NMR studies, including Nuclear Overhauser Effect (NOE) experiments, to elucidate the spatial arrangement of atoms in (+)-endo-2-acetoxy-1,8-cineole. These experimental data can then be used to validate and refine computational models of the molecule's conformation and its interactions with potential biological targets.

Expanding Structure-Activity Relationship Studies with Chemically Modified Analogues

To fully explore the therapeutic potential of (+)-endo-2-acetoxy-1,8-cineole, it is essential to conduct extensive structure-activity relationship (SAR) studies. This involves synthesizing a library of chemically modified analogues and evaluating their biological activities. By systematically altering different parts of the molecule, researchers can identify the key structural features responsible for its effects.

For example, modifying the acyl group of the ester, introducing substituents on the cineole ring, or altering the stereochemistry could lead to analogues with improved potency, selectivity, or pharmacokinetic properties. A study on various ester derivatives of 1,8-cineole has already shown that such modifications can influence their bioactivity. murdoch.edu.au

Future SAR studies should be guided by the findings from molecular target investigations. Once the key targets are identified, analogues can be rationally designed to optimize their interactions with these targets. This integrated approach of synthesis, biological testing, and computational modeling will be crucial for the development of new and effective therapeutic agents based on the (+)-endo-2-acetoxy-1,8-cineole scaffold.

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